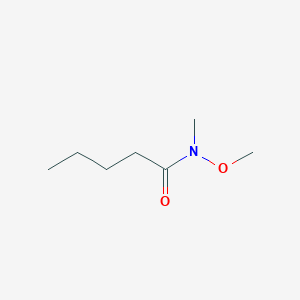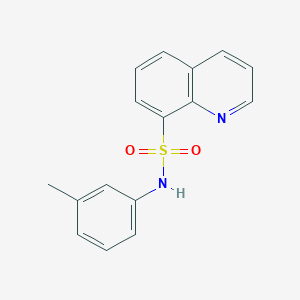
N-(3-Methylphenyl)-8-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylphenyl)-8-quinolinesulfonamide, also known as 3-MQS, is a chemical compound that has been widely used in scientific research. It belongs to the class of quinolinesulfonamide compounds and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-(3-Methylphenyl)-8-quinolinesulfonamide is not fully understood. However, it has been suggested that it inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. It has also been suggested that it exerts its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-(3-Methylphenyl)-8-quinolinesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane. It has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance and respiration.
实验室实验的优点和局限性
One of the advantages of using N-(3-Methylphenyl)-8-quinolinesulfonamide in lab experiments is its wide range of applications. It can be used as an antimicrobial agent, a carbonic anhydrase inhibitor, and a fluorescent probe for the detection of zinc ions. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations of using N-(3-Methylphenyl)-8-quinolinesulfonamide is its potential toxicity. It is important to use proper safety precautions when handling this compound.
未来方向
There are several future directions for the use of N-(3-Methylphenyl)-8-quinolinesulfonamide in scientific research. One direction is the development of new antimicrobial agents based on the structure of N-(3-Methylphenyl)-8-quinolinesulfonamide. Another direction is the investigation of its potential as a carbonic anhydrase inhibitor for the treatment of diseases such as glaucoma and epilepsy. Additionally, further research can be conducted on its use as a fluorescent probe for the detection of zinc ions in cells.
Conclusion:
In conclusion, N-(3-Methylphenyl)-8-quinolinesulfonamide is a chemical compound that has been widely used in scientific research. It has various applications as an antimicrobial agent, a carbonic anhydrase inhibitor, and a fluorescent probe for the detection of zinc ions. Its mechanism of action is not fully understood, but it has been found to have various biochemical and physiological effects. Despite its potential toxicity, it is a valuable tool for scientific research and has several future directions for investigation.
合成方法
The synthesis of N-(3-Methylphenyl)-8-quinolinesulfonamide involves the reaction of 8-hydroxyquinoline with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure N-(3-Methylphenyl)-8-quinolinesulfonamide.
科学研究应用
N-(3-Methylphenyl)-8-quinolinesulfonamide has been used in various scientific research studies. It has been found to have antimicrobial activity against a wide range of bacteria and fungi. It has also been used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. Additionally, it has been used as a fluorescent probe for the detection of zinc ions in cells.
属性
CAS 编号 |
158729-21-6 |
|---|---|
产品名称 |
N-(3-Methylphenyl)-8-quinolinesulfonamide |
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-5-2-8-14(11-12)18-21(19,20)15-9-3-6-13-7-4-10-17-16(13)15/h2-11,18H,1H3 |
InChI 键 |
ZDBZBMHYJMIHJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




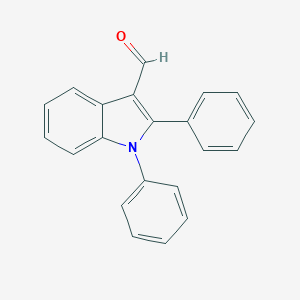
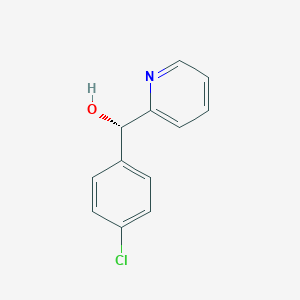

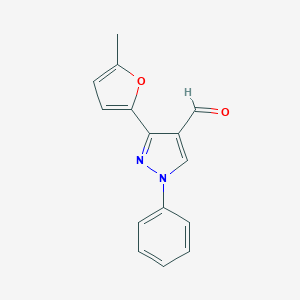
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187236.png)
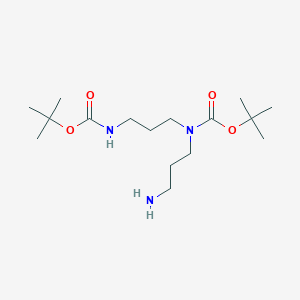


![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
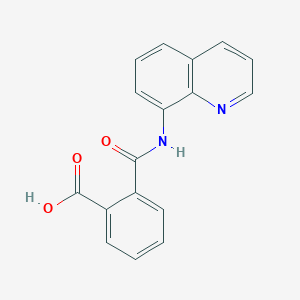
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
